2,6-Diaminopyridine chemical properties and structure
2,6-Diaminopyridine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Diaminopyridine (B39239) (DAP) is a versatile heterocyclic organic compound with significant applications in medicinal chemistry, materials science, and chemical synthesis. This technical guide provides an in-depth overview of the core chemical properties, structural features, and common synthetic methodologies of 2,6-diaminopyridine. Quantitative data is presented in structured tables for ease of reference, and a detailed experimental protocol for a common synthesis route is provided. This document aims to serve as a comprehensive resource for professionals utilizing 2,6-diaminopyridine in their research and development endeavors.
Chemical Properties and Structure
2,6-Diaminopyridine is a white to beige crystalline solid at room temperature.[1] Its structure consists of a pyridine (B92270) ring with two amino groups substituted at the 2 and 6 positions. This arrangement of electron-donating amino groups on the pyridine ring significantly influences its chemical reactivity and physical properties.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 2,6-diaminopyridine is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₇N₃ | [2] |
| Molecular Weight | 109.13 g/mol | [2] |
| Melting Point | 117-122 °C | [3][4] |
| Boiling Point | 285 °C | |
| pKa | 6.13 ± 0.24 | |
| Solubility in Water | 180 g/L | |
| Flash Point | 155 °C | |
| Appearance | Beige to dark brown-gray flakes or crystalline powder |
Structural and Spectroscopic Data
The structural characteristics of 2,6-diaminopyridine have been elucidated through various spectroscopic and crystallographic techniques.
Crystal Structure:
The crystal structure of 2,6-diaminopyridine has been determined by X-ray crystallography. In the solid state, the molecule exhibits significant pyramidalization of the amino nitrogen atoms. The crystal structure of the 2,6-diaminopyridinium chloride salt shows that the cation is protonated at the pyridine nitrogen atom.
| Crystal System Parameter | Value | Reference |
| Space Group | P b c a | |
| a | 5.1217 Å | |
| b | 9.8397 Å | |
| c | 21.914 Å | |
| α | 90° | |
| β | 90° | |
| γ | 90° |
Spectroscopic Data:
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¹H NMR: The proton NMR spectrum of 2,6-diaminopyridine has been recorded and is available in spectral databases.
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¹³C NMR: The carbon-13 NMR spectrum is also available and provides information on the carbon framework of the molecule.
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IR Spectroscopy: Infrared spectroscopy can be used to identify the characteristic vibrational frequencies of the amino groups and the pyridine ring.
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UV-Vis Spectroscopy: The UV-visible spectrum of 2,6-diaminopyridine shows absorption peaks at approximately 244 nm and 308 nm.
Synthesis of 2,6-Diaminopyridine
Several synthetic routes to 2,6-diaminopyridine have been developed, with the Chichibabin reaction and the amination of dihalopyridines being the most common.
Chichibabin Reaction
The Chichibabin reaction involves the direct amination of pyridine using sodium amide. This method can be adapted to produce 2,6-diaminopyridine.
Experimental Protocol: Synthesis of 2,6-Diaminopyridine via Chichibabin Reaction
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Materials:
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Sodium amide
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Pyridine
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Organic solvent (e.g., C8-C12 aromatic hydrocarbon or diphenyl ether)
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Phase-transfer catalyst (e.g., C6-C9 aromatic amine or C2-C6 fatty alcohol amine)
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Water
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Procedure:
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In a reaction vessel, heat a mixture of sodium amide, the organic solvent, and the phase-transfer catalyst to 140-220 °C under an inert atmosphere.
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Slowly add pyridine to the reaction mixture over a period of 0.5-3 hours while maintaining the temperature.
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Allow the Chichibabin reaction to proceed for 3-10 hours.
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After the reaction is complete, cool the mixture to 50-100 °C.
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Carefully add water to hydrolyze the reaction mixture.
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Cool the mixture to 5-40 °C to induce crystallization of the product.
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Collect the 2,6-diaminopyridine crystals by filtration.
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The crude product can be further purified by recrystallization from a suitable solvent like toluene.
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Amination of Dihalopyridines
Another common method involves the substitution of halogens from a dihalopyridine with amino groups. For example, 2,6-dichloropyridine (B45657) or 2,6-dibromopyridine (B144722) can be reacted with ammonia (B1221849) in the presence of a copper catalyst.
Experimental Protocol: Synthesis from 2,6-Dichloropyridine
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Materials:
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2,6-Dichloropyridine
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Aqueous ammonia (30% by weight)
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Copper(I) iodide (CuI)
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Liquid ammonia
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Nitrogen gas
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Procedure:
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In a 600 mL autoclave equipped with a gas entrapment stirrer, add a solution of 5 g of CuI in 120 g of aqueous ammonia.
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To this mixture, add 77 g of ammonium acetate and 60 g of 2,6-dichloropyridine.
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Purge the autoclave with nitrogen gas.
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Add 24 g of liquid ammonia to the autoclave.
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Heat the reaction mixture to 150°C for 8 hours with stirring.
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Monitor the pressure throughout the reaction.
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After the reaction is complete, allow the mixture to cool to room temperature and bring the pressure back to atmospheric pressure.
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The resulting 2,6-diaminopyridine can then be purified.
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Applications in Drug Development and Research
2,6-Diaminopyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and is a valuable building block in medicinal chemistry.
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Pharmaceutical Intermediate: It is a key precursor in the production of the urinary tract analgesic phenazopyridine.
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Antiviral and Antitumor Agents: Derivatives of 2,6-diaminopyridine have been synthesized and investigated for their potential antitumor and antiviral activities.
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Coordination Chemistry: The nitrogen atoms in 2,6-diaminopyridine can coordinate with metal ions, making it a useful ligand in the synthesis of metal complexes with potential catalytic or therapeutic applications.
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Molecular Sensing: Its derivatives can be used as molecular sensors for the detection of nucleic acid bases.
Safety and Handling
2,6-Diaminopyridine is toxic if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Logical Workflow for Synthesis
The following diagram illustrates a generalized workflow for the synthesis and purification of 2,6-diaminopyridine.
Caption: Generalized workflow for the synthesis of 2,6-diaminopyridine.
